molecular formula C10H4N4O2 B12387317 Pyrazino[2,3-g]quinoxaline-5,10-dione

Pyrazino[2,3-g]quinoxaline-5,10-dione

Cat. No.: B12387317
M. Wt: 212.16 g/mol
InChI Key: MCDLMKSICPMXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-90 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies.

Industrial Production Methods: Industrial production of Antitumor agent-90 involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-90 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce side effects .

Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-90 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of Antitumor agent-90 depend on the specific reagents and conditions used. These products are often derivatives of the original compound, designed to improve its therapeutic properties .

Properties

Molecular Formula

C10H4N4O2

Molecular Weight

212.16 g/mol

IUPAC Name

pyrazino[2,3-g]quinoxaline-5,10-dione

InChI

InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H

InChI Key

MCDLMKSICPMXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

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